molecular formula C16H15N3O4 B5831545 N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No. B5831545
M. Wt: 313.31 g/mol
InChI Key: QJYDPGPPHXMGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide, also known as MNAC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MNAC is a member of the nitroaromatic compounds family, which have been studied for their biological and pharmacological properties.

Mechanism of Action

N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide binds to NO through a nucleophilic substitution reaction, leading to the formation of a stable adduct. The binding of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide to NO results in a change in its fluorescence properties, which can be measured using spectroscopic techniques.
Biochemical and Physiological Effects:
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to have a low toxicity profile and is relatively stable in biological systems. It has been used to detect NO levels in vivo in various animal models, including rats and mice. N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has also been shown to be effective in detecting NO levels in human cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide as a fluorescent probe for NO is its high selectivity and sensitivity. N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to be highly specific for NO, with minimal interference from other biological molecules. However, one limitation of using N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several potential future directions for research on N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide. One area of research is the development of new fluorescent probes based on the structure of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide, which may have improved properties for detecting NO in biological systems. Another area of research is the use of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide as a tool for studying the role of NO in various physiological and pathological processes, such as inflammation and cancer. Finally, N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide may have potential applications in drug discovery, as it has been shown to bind to certain protein targets that are involved in disease processes.

Synthesis Methods

N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide can be synthesized through a multistep process involving the reaction of 4-methylacetophenone with nitric acid to form 4-methyl-3-nitroacetophenone. Subsequently, the reaction of 4-methyl-3-nitroacetophenone with phosgene and ammonia leads to the formation of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide.

Scientific Research Applications

N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting nitric oxide (NO) in biological systems. N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to selectively bind to NO, leading to a change in its fluorescence properties, which can be used to measure NO levels in vivo.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-11-5-7-12(8-6-11)9-15(20)23-18-16(17)13-3-2-4-14(10-13)19(21)22/h2-8,10H,9H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYDPGPPHXMGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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